3''-Galloylquercitrin

Description

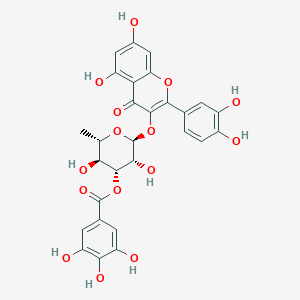

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O15/c1-9-20(35)25(42-27(39)11-5-16(33)21(36)17(34)6-11)23(38)28(40-9)43-26-22(37)19-15(32)7-12(29)8-18(19)41-24(26)10-2-3-13(30)14(31)4-10/h2-9,20,23,25,28-36,38H,1H3/t9-,20-,23+,25+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLAOPHOUGDFGC-ILADGKKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345804 | |

| Record name | 3''-Galloylquercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503446-90-0 | |

| Record name | 3''-Galloylquercitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3''-Galloylquercitrin: Natural Sources, Plant Distribution, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a polyphenolic flavonoid, a class of secondary metabolites found in a variety of plants. This compound, characterized by the attachment of a galloyl group to the 3''-hydroxyl group of quercitrin (quercetin-3-O-α-L-rhamnopyranoside), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution in the plant kingdom, detailed experimental protocols for its isolation and quantification, and an exploration of its potential modulation of cellular signaling pathways.

Natural Sources and Plant Distribution

This compound has been identified in a select number of plant species across different families. The primary sources reported in the literature are detailed below. While the presence of this compound is confirmed in these plants, quantitative data on its concentration remains limited in many cases.

Table 1: Natural Sources and Plant Distribution of this compound

| Plant Family | Genus | Species | Plant Part(s) | Geographic Distribution (of the plant) |

| Polygonaceae | Polygonum | Polygonum capitatum (syn. Persicaria capitata) | Herbs | East Asia |

| Sapindaceae | Koelreuteria | Koelreuteria paniculata | Leaves | East Asia (China, Korea) |

| Sapindaceae | Koelreuteria | Koelreuteria elegans | Not specified | Taiwan, Fiji, Southern China |

| Burseraceae | Dacryodes | Dacryodes edulis | Leaves | West and Central Africa |

| Anacardiaceae | Rhus | Species within this genus | Not specified | Worldwide in temperate and tropical regions |

The distribution of this compound appears to be concentrated in plants known for their rich content of tannins and other flavonoids. Further research is required to screen a wider range of plant species to fully elucidate the distribution of this specific phytochemical.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic separation and detection. Below are detailed methodologies synthesized from various scientific reports.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from dried plant material.

a. Sample Preparation:

-

Air-dry or freeze-dry the plant material (e.g., leaves, whole herb) to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

b. Solvent Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., 70% ethanol, methanol, or acetone) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with the chosen solvent for 6-8 hours.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the plant powder in the solvent and sonicate for 30-60 minutes. This method can enhance extraction efficiency and reduce extraction time.

c. Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation and Purification of this compound

The crude extract can be further fractionated and purified to isolate this compound using column chromatography.

a. Liquid-Liquid Partitioning (Optional):

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This compound is expected to be enriched in the ethyl acetate or n-butanol fraction.

b. Column Chromatography:

-

Stationary Phases: Silica gel, Sephadex LH-20, or polyamide are commonly used stationary phases for the separation of flavonoids.

-

Mobile Phases: A gradient elution system is typically employed. For silica gel chromatography, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity, is effective. For Sephadex LH-20, methanol is a common eluent.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2, v/v/v) and visualization under UV light (254 nm and 365 nm) and/or with a spraying reagent (e.g., 1% vanillin-sulfuric acid).

-

Final Purification: Fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantitative analysis of this compound.

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile or methanol).

-

Example Gradient Program:

-

0-5 min, 10-20% B

-

5-20 min, 20-40% B

-

20-30 min, 40-60% B

-

30-35 min, 60-10% B (return to initial conditions)

-

35-40 min, 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound, which is typically around 254 nm and 350 nm.

-

Injection Volume: 10-20 µL.

b. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol or the initial mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution: Accurately weigh the crude extract or purified fraction, dissolve it in the initial mobile phase, and filter through a 0.45 µm syringe filter before injection.

c. Calibration and Quantification:

-

Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathway Modulation

The direct modulation of specific signaling pathways by purified this compound is an area of ongoing research. However, based on the activities of its parent molecule, quercetin, and other related flavonoids, potential targets can be inferred.

One study on a compound isolated from Polygonum capitatum, initially designated FR429 and later identified as an ellagitannin distinct from this compound, demonstrated modulation of the PI3K/Akt signaling pathway . While not directly attributable to this compound, it highlights a potential area of investigation for compounds from this plant.

Furthermore, quercetin has been shown to interact with the Galectin-3-NLRP3 inflammasome signaling pathway . Galectin-3 can bind to NLRP3, promoting inflammasome activation. Quercetin has been observed to inhibit this interaction, thereby suppressing inflammasome activation and subsequent inflammatory responses. It is plausible that the addition of a galloyl group in this compound could influence this activity.

Below are diagrams illustrating a general experimental workflow for investigating bioactivity and the potential Galectin-3-NLRP3 signaling pathway.

Conclusion

This compound is a naturally occurring flavonoid with a defined but likely underestimated distribution in the plant kingdom. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques. While direct evidence for its modulation of specific signaling pathways is still emerging, its structural relationship to quercetin suggests promising avenues for future research, particularly in the context of inflammatory and other cellular processes. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential of this intriguing natural compound.

Unveiling 3''-Galloylquercitrin: A Technical Guide to its Discovery and Isolation from Medicinal Herbs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin, a naturally occurring flavonoid, has garnered attention within the scientific community for its potential therapeutic properties, notably its activity as a protein tyrosine kinase (PTK) inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this promising compound from medicinal herbs. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further explore the potential of this compound.

Discovery of this compound in Medicinal Herbs

This compound has been successfully isolated from the leaves of Koelreuteria paniculata, a tree native to East Asia and a source of traditional medicines.[1] Alongside this novel compound, a variety of other known polyphenolic compounds were also identified, highlighting the rich phytochemical profile of this plant species. Another significant source of galloylated flavonoids is the galls of Quercus infectoria, which are known to contain a diverse array of tannins and related compounds. While not explicitly stating the isolation of this compound, the presence of numerous galloyl derivatives suggests it as a potential source for future investigations.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that relies on chromatographic techniques to separate it from a complex mixture of plant metabolites. While specific, detailed protocols are often proprietary or vary between laboratories, the following outlines a general and effective methodology based on published literature.

Extraction

-

Plant Material Preparation: Fresh or air-dried leaves of Koelreuteria paniculata are ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure maximum extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic steps.

-

Initial Fractionation: The crude extract is often subjected to an initial fractionation using liquid-liquid partitioning with solvents of varying polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with this compound is then subjected to "extensive column chromatographic separation."[1] This typically involves the use of silica gel or other stationary phases. A gradient elution system with a mixture of solvents, such as chloroform and methanol, is employed to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed. A C18 column is a common choice for the stationary phase, with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₄O₁₅ |

| Molecular Weight | 592.48 g/mol |

| Appearance | Yellow amorphous powder |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Quercetin Moiety | ||

| 2 | 157.5 | - |

| 3 | 135.9 | - |

| 4 | 179.5 | - |

| 5 | 162.9 | - |

| 6 | 99.8 | 6.21 (d, 2.0) |

| 7 | 165.8 | - |

| 8 | 94.7 | 6.39 (d, 2.0) |

| 9 | 158.2 | - |

| 10 | 105.7 | - |

| 1' | 122.9 | - |

| 2' | 116.0 | 7.33 (d, 2.2) |

| 3' | 146.2 | - |

| 4' | 149.7 | - |

| 5' | 117.4 | 6.95 (d, 8.4) |

| 6' | 123.1 | 7.31 (dd, 8.4, 2.2) |

| Rhamnose Moiety | ||

| 1'' | 103.5 | 5.38 (d, 1.6) |

| 2'' | 71.9 | 4.23 (dd, 3.4, 1.6) |

| 3'' | 75.2 | 5.12 (dd, 9.6, 3.4) |

| 4'' | 73.1 | 3.79 (t, 9.6) |

| 5'' | 71.8 | 3.45 (m) |

| 6'' | 17.8 | 0.95 (d, 6.2) |

| Galloyl Moiety | ||

| 1''' | 121.8 | - |

| 2''', 6''' | 110.2 | 7.09 (s) |

| 3''', 5''' | 146.3 | - |

| 4''' | 140.1 | - |

| C=O | 167.6 | - |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ionization Mode | [M-H]⁻ (m/z) |

| Negative | 615.0935 |

Biological Activity: Protein Tyrosine Kinase Inhibition

This compound has been identified as an inhibitor of protein tyrosine kinases (PTKs).[1] PTKs are a family of enzymes that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is often associated with various diseases, including cancer.

Flavonoids, as a class of compounds, are known to interact with and inhibit various protein kinases.[2][3][4][5][6] The inhibitory mechanism often involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins.

The following diagram depicts a simplified signaling pathway of a receptor tyrosine kinase (RTK), a major class of PTKs, and the potential point of inhibition by this compound.

Conclusion

This compound represents a compelling natural product with demonstrated potential as a protein tyrosine kinase inhibitor. This guide has provided a comprehensive overview of its discovery, a generalized protocol for its isolation and purification from Koelreuteria paniculata, and key analytical data for its characterization. Further research into optimizing isolation techniques, elucidating its precise mechanism of action, and evaluating its efficacy in various disease models is warranted to fully realize its therapeutic potential. The detailed experimental workflows, data tables, and signaling pathway diagram presented here serve as a valuable resource for scientists and researchers dedicated to the advancement of natural product-based drug discovery.

References

- 1. Antioxidant and DNA-Protective Potentials, Main Phenolic Compounds, and Microscopic Features of Koelreuteria paniculata Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C inhibition by plant flavonoids. Kinetic mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids as RTK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3''-Galloylquercitrin: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a naturally occurring flavonoid glycoside, a class of polyphenolic compounds widely recognized for their significant biological activities. Structurally, it is characterized by a quercitrin molecule (quercetin-3-O-rhamnoside) esterified with a galloyl group at the 3''-position of the rhamnose sugar moiety. This compound has been isolated from various plant sources, including Polygonum capitatum, Koelreuteria paniculata, and species of Acer (maple)[1]. As a member of the flavonoid family, this compound is of considerable interest to the scientific community for its potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and a visual representation of its role in key biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its extraction, handling, and application in research settings. These properties are summarized in the table below.

| Property | Data |

| Molecular Formula | C₂₈H₂₄O₁₅ |

| Molecular Weight | 600.48 g/mol |

| CAS Number | 503446-90-0 |

| Appearance | Yellow Powder |

| Purity (Commercial) | >98% |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. |

| Storage Conditions | Store desiccated at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to two weeks. For short-term use, storage at room temperature is acceptable. |

Biological Activities and Quantitative Data

This compound, along with its parent compound quercitrin, has demonstrated a range of biological activities. The addition of the galloyl moiety is often associated with enhanced bioactivity. The primary activities investigated include antioxidant, anti-inflammatory, and anticancer effects.

| Biological Activity | Assay / Model | Key Findings | IC₅₀ / Quantitative Data |

| Antioxidant | DPPH Radical Scavenging Assay | Exhibits potent free radical scavenging capabilities, a common feature of galloylated flavonoids. | Data not specifically available for this compound. Parent compound quercitrin shows significant activity. |

| Anti-inflammatory | Dextran Sodium Sulfate (DSS)-induced colitis in rats (related to quercitrin) | Ameliorates inflammation by reducing the expression of inducible nitric oxide synthase (iNOS) through the downregulation of the NF-κB pathway. | Not specified. |

| sPLA₂IIa Inhibition | Quercitrin inhibits the inflammatory enzyme sPLA₂IIa, reducing hemolytic activity and paw edema in mice. | Quercitrin IC₅₀ = 8.77 µM for sPLA₂IIa inhibition. | |

| Anticancer | Protein Tyrosine Kinase (PTK) Inhibition | Possesses inhibitory activity against Protein Tyrosine Kinase, a key target in cancer therapy. | IC₅₀ = 24 µg/mL |

| Colon Cancer Cell Lines (RKO) (related to quercitrin) | Quercitrin inhibits the migration and invasion of colon cancer cells by inducing Mesenchymal-to-Epithelial Transition (MET). | Not specified. | |

| PC-3 (Prostate Cancer) Cell Viability | Quercitrin reduces PC-3 cell viability and decreases inflammatory IL-6 levels. | Not specified. |

Key Signaling Pathways

The therapeutic effects of this compound and its parent compounds are mediated through the modulation of critical intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved in its anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of quercitrin, and likely by extension this compound following in-vivo hydrolysis, are significantly linked to the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of inflammation.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Anticancer Signaling Pathway

Studies on quercitrin have shown that its ability to inhibit cancer cell migration and invasion is mediated through the JNK (c-Jun N-terminal kinase) signaling pathway, which plays a role in regulating the epithelial-mesenchymal transition (EMT) and its reverse, MET.

Caption: JNK pathway modulation by this compound to inhibit cancer cell metastasis.

Experimental Protocols

Bioassay-Guided Isolation of this compound

This protocol describes a general method for isolating this compound from a plant source like Koelreuteria paniculata leaves, guided by a relevant bioassay (e.g., antioxidant or PTK inhibition assay).

Caption: Bioassay-guided workflow for the isolation of this compound.

Methodology:

-

Extraction:

-

Air-dried and powdered plant material (e.g., 1 kg of K. paniculata leaves) is extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol.

-

Each fraction is concentrated, and a bioassay (e.g., DPPH assay) is performed to identify the most active fraction (typically the EtOAc fraction for flavonoids).

-

-

Silica Gel Column Chromatography:

-

The active EtOAc fraction is subjected to column chromatography on a silica gel (60-120 mesh) column.

-

The column is eluted with a gradient of solvents, commonly starting with chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃-MeOH gradients from 100:0 to 80:20).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Sephadex LH-20 Column Chromatography:

-

Bioactive sub-fractions from the silica gel column are further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase for elution. This step is effective for separating polyphenolic compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using a preparative HPLC system with a reversed-phase column (e.g., C18).

-

A gradient of acetonitrile in water (often with 0.1% formic acid) is used as the mobile phase to yield the pure compound.

-

Structural Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula C₂₈H₂₄O₁₅.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon signals of the quercetin, rhamnose, and galloyl moieties.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals and to confirm the linkage of the galloyl group to the 3''-position of the rhamnose sugar.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solution (or methanol as a blank).

-

Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

MTT Assay (Anticancer/Cytotoxicity Activity)

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include untreated cells as a control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Western Blot for iNOS Expression (Anti-inflammatory Activity)

This protocol is used to determine if this compound can inhibit the expression of the pro-inflammatory enzyme iNOS in stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 1 hour. Then, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (0.1 µg/mL) for 6-24 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors to extract total protein. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion

This compound stands out as a promising natural compound with a multifaceted pharmacological profile. Its defined chemical structure and properties, combined with its potent antioxidant, anti-inflammatory, and anticancer activities, make it a compelling candidate for further investigation in drug discovery and development. The methodologies and pathway analyses provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this bioactive flavonoid.

References

Preliminary Bioactivity Screening of 3''-Galloylquercitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 3''-Galloylquercitrin, a naturally occurring flavonoid glycoside. This document summarizes key findings on its antioxidant, anti-inflammatory, and cytotoxic properties, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the cited bioassays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language, offering a clear conceptual framework for the described methodologies and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a flavonoid derivative characterized by the attachment of a galloyl group to the quercitrin core. Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their broad spectrum of biological activities. The addition of a galloyl moiety is often associated with enhanced bioactivity. This guide focuses on the initial in vitro screening of this compound to elucidate its potential as a bioactive agent. The core activities explored include its capacity to neutralize free radicals, mitigate inflammatory responses, and exert cytotoxic effects on cell lines.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from the preliminary bioactivity screening of this compound.

Table 1: Antioxidant Activity

| Assay | Test System | Results | Reference Compound |

| DPPH Radical Scavenging | Cell-free | Stronger than Quercetin | Quercetin |

| Superoxide Production | Zymosan-stimulated RAW264.7 cells | Stronger than Quercetin | Quercetin |

Note: Specific IC50 values for this compound in common antioxidant assays were not available in the reviewed literature. However, studies on the closely related compound Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) indicate significantly stronger antioxidant activity compared to its parent compound, quercetin.[1][2]

Table 2: Anti-inflammatory Activity

| Assay | Cell Line | Mediator/Target | Concentration | % Inhibition / Effect | Reference Compound |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | NO | Not specified | Potent Inhibition | Quercetin |

| Cytokine Production | LPS-stimulated RAW 264.7 | TNF-α, IL-1β, IL-6 | Not specified | Potent Inhibition | Quercetin |

| Enzyme Expression | LPS-stimulated RAW 264.7 | iNOS, COX-2 | Not specified | Decreased Protein Levels | Quercetin |

| MAP Kinase Pathway | LPS-stimulated RAW 264.7 | p-p38, p-ERK, p-JNK | Not specified | Suppressed Phosphorylation | Quercetin |

Table 3: Cytotoxic Activity

| Assay | Target | IC50 |

| Protein Tyrosine Kinase (PTK) Inhibition | Enzyme | 24 µg/mL |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture : In a 96-well plate, add various concentrations of this compound to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation : The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement : The absorbance is measured at 517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Activity Assays

3.2.1. Cell Culture and Treatment

-

Cell Line : RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plating : Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

3.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Sample Collection : After the treatment period, the cell culture supernatant is collected.

-

Griess Reagent : The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation : The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

-

Measurement : The absorbance is measured at 540 nm.

-

Quantification : The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Cytotoxicity Assay

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Plating : Cells are seeded in a 96-well plate and treated with various concentrations of this compound.

-

MTT Addition : After the incubation period, MTT solution is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Measurement : The absorbance is measured at a wavelength between 500 and 600 nm.

-

Calculation : Cell viability is expressed as a percentage of the untreated control cells.

3.3.2. Protein Tyrosine Kinase (PTK) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of protein tyrosine kinases.

-

Reaction Mixture : A reaction mixture is prepared containing the PTK enzyme, a specific substrate (e.g., a synthetic peptide), and a buffer.

-

Inhibitor Addition : Various concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

-

Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the consumption of ATP.

-

Calculation : The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations: Diagrams of Pathways and Workflows

Experimental Workflows

The following diagrams illustrate the general workflows for the described bioactivity assays.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced MAPK signaling pathway in macrophages.

Conclusion

The preliminary bioactivity screening of this compound reveals its potential as a multi-target bioactive compound. The available data indicates strong antioxidant and anti-inflammatory properties, with a notable inhibitory effect on the MAPK signaling pathway, a key regulator of inflammation. Furthermore, its ability to inhibit protein tyrosine kinase suggests a potential role in anti-proliferative applications. The detailed protocols and visual diagrams provided in this guide aim to support further research into the mechanisms of action and therapeutic applications of this promising natural product. Future studies should focus on obtaining more precise quantitative data for its antioxidant activities and expanding the scope of its cytotoxic evaluation against various cell lines.

References

Initial Antioxidant Capacity Assays for 3''-Galloylquercitrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin, a flavonoid glycoside, is a molecule of significant interest in the field of antioxidant research. As a derivative of quercitrin, it combines the known antioxidant properties of the quercetin backbone with a galloyl moiety, a substitution that has been observed to enhance the radical-scavenging capabilities of flavonoids. This technical guide provides a comprehensive overview of the initial antioxidant capacity assays relevant to this compound, including detailed experimental protocols, a summary of available quantitative data for structurally related compounds, and an exploration of the potential signaling pathways involved in its antioxidant mechanism.

Mechanism of Antioxidant Action

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The presence of multiple hydroxyl groups on the flavonoid and galloyl structures is crucial for this activity. While direct quantitative data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential efficacy.

Quantitative Data on Antioxidant Capacity

Direct IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound are not extensively reported. However, data from studies on extracts containing this compound and on closely related galloylated flavonoids can be used for comparative analysis.

A methanolic extract of Koelreuteria paniculata leaves, which is known to contain 3''-O-galloylquercitrin, has demonstrated significant antioxidant activity. Furthermore, studies on other galloylated quercetin and myricetin derivatives indicate that the galloyl moiety enhances antioxidant potential. For instance, myricetin 3-O-(2''-O-galloyl)-α-rhamnopyranoside and myricetin 3-O-(3''-O-galloyl)-α-rhamnopyranoside have shown greater DPPH radical-scavenging activity than the standard antioxidant, catechin[1].

| Compound/Extract | Assay | IC50 / EC50 / TEAC | Reference Compound |

| Methanolic extract of K. paniculata (contains 3''-O-galloylquercitrin) | DPPH | 115 µg/mL | - |

| Methanolic extract of K. paniculata (contains 3''-O-galloylquercitrin) | ABTS | 54.54 µg/mL | - |

| Myricetin 3-O-(2''-O-galloyl)-α-rhamnopyranoside | DPPH | > Catechin | Catechin (EC50 = 10.3 µM)[1] |

| Myricetin 3-O-(3''-O-galloyl)-α-rhamnopyranoside | DPPH | > Catechin | Catechin (EC50 = 10.3 µM)[1] |

| Myricetin 3-O-(2''-O-galloyl)-α-rhamnopyranoside | Superoxide Radical Scavenging | > Catechin | Catechin (EC50 = 7.4 µM)[1] |

| Myricetin 3-O-(3''-O-galloyl)-α-rhamnopyranoside | Superoxide Radical Scavenging | > Catechin | Catechin (EC50 = 7.4 µM)[1] |

Experimental Protocols for Antioxidant Capacity Assays

The following are detailed methodologies for the key in vitro assays used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

-

Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A blank containing only the solvent and DPPH is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[2]

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[2]

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).

-

-

Assay Procedure:

-

Calculation:

-

The antioxidant capacity is determined by comparing the change in absorbance of the test sample with that of a standard curve of Fe²⁺ or Trolox. The results are typically expressed as micromoles of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by the degree of protection it provides to the fluorescent probe.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (e.g., 75 mM, pH 7.4).

-

Prepare a solution of the peroxyl radical generator, AAPH.

-

Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

In a black 96-well microplate, mix the fluorescent probe with the test compound or standard.

-

Initiate the reaction by adding the AAPH solution.

-

Measure the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.

-

-

Calculation:

-

The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC).

-

The results are expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

-

Signaling Pathways in Antioxidant Action

Flavonoids, including quercetin and its derivatives, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Studies on quercitrin, the parent molecule of this compound, have shown that it can promote the nuclear translocation of Nrf2, suggesting that this compound may also act via this crucial protective pathway[3].

Caption: Potential activation of the Nrf2 signaling pathway by this compound.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38 pathways) are involved in a variety of cellular processes, including the response to oxidative stress. Flavonoids have been shown to modulate MAPK signaling, which can, in turn, influence the expression of antioxidant enzymes and inflammatory mediators[4]. While direct evidence for this compound is lacking, its structural similarity to other MAPK-modulating flavonoids suggests it may also interact with this pathway to exert its antioxidant effects.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The initial assessment of the antioxidant capacity of a novel compound like this compound typically follows a standardized workflow.

Caption: General experimental workflow for assessing the antioxidant capacity of this compound.

Conclusion

While direct and comprehensive quantitative data on the antioxidant capacity of this compound is still emerging, the available evidence from structurally related compounds and extracts containing it strongly suggests that it is a potent antioxidant. The presence of the galloyl moiety is expected to significantly contribute to its radical scavenging abilities. The detailed protocols provided herein offer a robust framework for the systematic evaluation of its antioxidant potential. Furthermore, the likely involvement of the Nrf2 and MAPK signaling pathways provides exciting avenues for future research into its mechanisms of action, which could have significant implications for the development of novel therapeutics for oxidative stress-related diseases. Further studies are warranted to isolate or synthesize pure this compound and definitively quantify its activity in a range of antioxidant assays.

References

- 1. Antioxidant Activity of Constituents from the Methanolic Extract of Acacia confusa Leaves [tfri.gov.tw]

- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

A Comprehensive Literature Review on 3''-Galloylquercitrin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3''-Galloylquercitrin is a polyphenolic flavonoid found in various plant species, notably in the leaves of Koelreuteria paniculata and the whole plant of Polygonum capitatum. As a derivative of quercetin, a widely studied flavonoid known for its diverse biological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing research on this compound, summarizing its biological activities, detailing experimental protocols, and elucidating its potential mechanisms of action through signaling pathway diagrams. All quantitative data has been consolidated into structured tables for comparative analysis.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including enzyme inhibition, antioxidant effects, and cytoprotective properties. The following tables summarize the quantitative data reported in the literature for this compound and its closely related isomers.

| Enzyme Inhibition | |||

| Target Enzyme | Inhibitory Concentration (IC50) | Compound | Source |

| Protein Tyrosine Kinase (PTK) | 24 µg/mL | This compound | Koelreuteria paniculata |

| Cytoprotective Activity | |||

| Assay | Effective Concentration (EC50) | Compound | Details |

| CCl4-induced injury in HepG2 cells | 5.36 µM | 2''-O-galloylquercitrin | Hepatoprotective effect |

| Antioxidant Activity | |||

| Assay | Metric | Compound | Details |

| DPPH Radical Scavenging | IC50 | Data not available | General antioxidant property |

| ABTS Radical Scavenging | IC50 | Data not available | General antioxidant property |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols used to evaluate the biological activities of this compound and related compounds.

Protein Tyrosine Kinase (PTK) Inhibition Assay

While a specific detailed protocol for the PTK inhibition assay of this compound is not available in the reviewed literature, a general methodology for such an assay is as follows:

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein tyrosine kinase. The level of phosphorylation is typically quantified using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a specific protein tyrosine kinase (e.g., Src, Abl), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in conjunction with a detection system).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for phosphorylation.

-

Termination of Reaction: The reaction is stopped by adding a quenching solution, such as a high concentration of EDTA or a denaturing agent.

-

Detection and Quantification: The extent of substrate phosphorylation is measured. In radioactive assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. In non-radioactive assays, methods like ELISA with a phospho-specific antibody or fluorescence polarization are used.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cytoprotective Activity Assay (CCl4-Induced Injury in HepG2 Cells)

This protocol is based on the methodology used for the closely related isomer, 2''-O-galloylquercitrin.

Principle: This assay assesses the ability of a compound to protect cells from damage induced by a toxin, in this case, carbon tetrachloride (CCl4). Cell viability is measured to quantify the cytoprotective effect.

Protocol:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for a period (e.g., 2 hours) to allow for compound uptake.

-

Induction of Injury: After pre-treatment, the medium is replaced with a medium containing an injurious agent, such as CCl4, at a concentration known to induce significant cell death. A control group without the injurious agent and a vehicle control group are also included.

-

Incubation: The cells are incubated with the injurious agent for a specified duration (e.g., 24 hours).

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 value, the concentration at which the compound exhibits 50% of its maximal protective effect, is then determined.

α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. The inhibition is quantified by measuring the reduction in the rate of cleavage of a chromogenic substrate.

Protocol:

-

Reagent Preparation:

-

α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (e.g., 100 mM, pH 6.8).

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, the test compound at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for a defined period (e.g., 10 minutes).

-

The reaction is initiated by adding the pNPG substrate to the wells.

-

The plate is incubated at 37°C for a further period (e.g., 20 minutes).

-

-

Measurement: The reaction is stopped by adding a basic solution (e.g., 0.2 M sodium carbonate). The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor. The IC50 value is determined from a dose-response curve.

Antioxidant Assays (DPPH and ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Assay Procedure:

-

In a 96-well plate or cuvettes, the test compound (this compound) at various concentrations is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Protocol:

-

ABTS•+ Generation: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

-

Assay Procedure:

-

The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

The test compound at various concentrations is added to the diluted ABTS•+ solution.

-

-

Measurement: After a set incubation time (e.g., 6 minutes), the absorbance is measured at the same wavelength.

-

Data Analysis: The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, based on the known activities of its aglycone, quercetin, and closely related galloylated flavonoids, several key pathways are likely to be involved in its biological effects. The following diagrams illustrate these proposed pathways.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed cytoprotective signaling pathway of this compound.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. The available data on its enzyme inhibitory, cytoprotective, and antioxidant effects provide a solid foundation for future research. The detailed experimental protocols provided in this guide are intended to facilitate the reproducibility and extension of these findings. Furthermore, the proposed signaling pathways, based on the activities of structurally similar compounds, offer a framework for mechanistic studies to elucidate the precise molecular targets of this compound. Further research is needed to isolate and test pure this compound in a wider array of biological assays and to validate its effects on the proposed signaling pathways. Such studies will be crucial in determining the full therapeutic potential of this compound for drug development.

The Ethnobotanical Significance and Pharmacological Potential of 3”-Galloylquercitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3”-Galloylquercitrin, a flavonoid glycoside, is a naturally occurring phytochemical found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the ethnobotanical relevance of plants containing this compound, alongside a detailed examination of its pharmacological activities. Drawing on available scientific literature, this document summarizes quantitative data on its biological effects, outlines key experimental methodologies, and visualizes associated signaling pathways. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of 3”-Galloylquercitrin.

Ethnobotanical Relevance of Plants Containing 3”-Galloylquercitrin

3”-Galloylquercitrin has been identified in several plant species that have a rich history in traditional medicine across various cultures. While the ethnobotanical uses are associated with the entire plant or its parts, the presence of 3”-Galloylquercitrin likely contributes to their therapeutic properties.

| Plant Genus/Species | Traditional Ethnobotanical Uses |

| Polygonum | Traditionally used for treating urinary tract infections, dysentery, and other inflammatory conditions. |

| Koelreuteria | The flowers have been traditionally used in the treatment of eye ailments such as conjunctivitis. |

| Geranium | Employed in traditional medicine for a wide range of ailments including diarrhea, inflammation, and as an antiseptic for wounds. |

| Acer | Various parts of maple species have been used to treat rheumatism, hepatic disorders, and eye diseases. |

Pharmacological Activities of 3”-Galloylquercitrin and Related Compounds

Scientific investigations have begun to validate the traditional uses of plants containing 3”-Galloylquercitrin by exploring the pharmacological activities of this compound and its close relatives. The primary activities identified include antioxidant, α-glucosidase inhibition, anti-inflammatory, and anticancer effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the biological activities of 3”-Galloylquercitrin and structurally similar compounds. It is important to note that specific data for 3”-Galloylquercitrin is limited, and therefore, data from related quercetin derivatives are included for comparative purposes.

| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference |

| Quercitrin | Antioxidant | DPPH Radical Scavenging | Not specified | [1] |

| Isoquercitrin | Antioxidant | DPPH Radical Scavenging | Not specified | [1] |

| Quercimeritrin | α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | 79.88 | [2] |

| Quercitrin | α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | 49.69 µg/mL | [3] |

| Quercetin | α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | 5.41 µg/mL | [3] |

| Quercetin-3-O-(2''-galloyl)-α-l-rhamnopyranoside (QGR) | Anti-inflammatory | Inhibition of TNF-α production | Not specified | [4] |

| Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside (QG-32) | Anti-inflammatory | Inhibition of IL-6 production | Not specified | [5] |

| Various Quercetin Derivatives | Anticancer | MTT Assay (various cell lines) | 10 - >100 | [6][7][8] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compound (e.g., 3”-Galloylquercitrin) in the same solvent to prepare a series of concentrations.

-

Reaction: Mix the DPPH working solution with the test sample solutions in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[9]

α-Glucosidase Inhibition Assay

This assay is used to screen for potential anti-diabetic agents.

Principle: α-Glucosidase is an enzyme that catalyzes the hydrolysis of carbohydrates. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. The assay measures the inhibition of the enzyme's activity on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a colored product (p-nitrophenol) upon cleavage.

Protocol:

-

Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, pNPG, in the same buffer.

-

Sample Preparation: Dissolve the test compound in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add the test compound solution, followed by the α-glucosidase solution. Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).

-

Initiation of Reaction: Add the pNPG solution to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from a dose-response curve.[10][11]

Anti-inflammatory Assay (Inhibition of Cytokine Production)

This assay evaluates the potential of a compound to reduce the production of pro-inflammatory cytokines in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The assay measures the ability of a test compound to inhibit this LPS-induced cytokine production.

Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a period sufficient to induce cytokine production (e.g., 18-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Calculation: The percentage of inhibition of cytokine production is calculated, and the IC50 value is determined.[12][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation, and thus anticancer effects.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[14][15][16]

Signaling Pathways Modulated by Quercetin Derivatives

While specific studies on the signaling pathways modulated by 3”-Galloylquercitrin are scarce, research on related quercetin derivatives provides insights into its potential mechanisms of action. Flavonoids, in general, are known to interact with multiple signaling cascades involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Studies on quercetin derivatives have shown that they can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. For instance, Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside (QG-32) has been shown to inhibit LPS-induced IL-6 expression by suppressing NF-κB activation in macrophages.[5]

Caption: Inhibition of the NF-κB signaling pathway by a quercetin galloyl derivative.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Quercetin-3-O-(2''-galloyl)-α-l-rhamnopyranoside (QGR) has been found to attenuate TNF-α-stimulated inflammatory mediator production by suppressing the activation of the ERK-mediated NF-κB pathway.[4]

Caption: Inhibition of the MAPK/ERK signaling pathway by a quercetin galloyl rhamnoside.

Conclusion and Future Directions

3”-Galloylquercitrin, present in several traditionally used medicinal plants, demonstrates significant therapeutic potential, primarily attributed to its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. While the ethnobotanical uses of these plants provide a strong basis for further investigation, there is a clear need for more specific research on 3”-Galloylquercitrin itself. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for isolating pure 3”-Galloylquercitrin to enable precise pharmacological testing.

-

Quantitative Bioactivity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values of 3”-Galloylquercitrin for a range of biological targets.

-

Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways directly modulated by 3”-Galloylquercitrin.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 3”-Galloylquercitrin to assess its potential as a viable drug candidate.

A deeper understanding of the pharmacological profile of 3”-Galloylquercitrin will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, plant-derived pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin-3-O-(2″-galloyl)-α-l-rhamnopyranoside inhibits TNF-α-activated NF-κB-induced inflammatory mediator production by suppressing ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside inhibits endotoxin LPS-induced IL-6 expression and NF-kappa B activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 3''-Galloylquercitrin from Polygonum capitatum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of 3''-Galloylquercitrin, a bioactive flavonoid, from the plant Polygonum capitatum. This document outlines optimized extraction parameters, a detailed purification workflow, and analytical methods for the precise quantification of the target compound.

Introduction

Polygonum capitatum, also known as pink-headed knotweed, is a medicinal plant rich in phenolic compounds, including flavonoids and their glycosides. Among these, this compound, a derivative of quercitrin, has garnered interest for its potential pharmacological activities. Quercitrin and gallic acid are considered major bioactive constituents contributing to the clinical therapeutic efficacies of Polygonum capitatum. This protocol details a robust method for the isolation and analysis of this compound for research and drug development purposes.

Experimental Overview

The protocol is divided into three main stages:

-